molecular formula C13H20OSi B14618983 Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- CAS No. 60068-20-4

Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-

Cat. No.: B14618983
CAS No.: 60068-20-4
M. Wt: 220.38 g/mol
InChI Key: XSZPAOBCACHTIF-UHFFFAOYSA-N
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Description

Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a trimethyl group and a [[1-(4-methylphenyl)cyclopropyl]oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- typically involves the reaction of trimethylchlorosilane with [[1-(4-methylphenyl)cyclopropyl]oxy] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.

Scientific Research Applications

Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a part of diagnostic tools.

    Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane compound with similar reactivity but lacking the [[1-(4-methylphenyl)cyclopropyl]oxy] group.

    Phenyltrimethylsilane: Contains a phenyl group instead of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, leading to different reactivity and applications.

    Trimethyl(phenylethynyl)silane: Features a phenylethynyl group, offering unique properties compared to Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-.

Uniqueness

Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]- is unique due to the presence of the [[1-(4-methylphenyl)cyclopropyl]oxy] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other silane compounds may not be suitable.

Properties

CAS No.

60068-20-4

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

trimethyl-[1-(4-methylphenyl)cyclopropyl]oxysilane

InChI

InChI=1S/C13H20OSi/c1-11-5-7-12(8-6-11)13(9-10-13)14-15(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

XSZPAOBCACHTIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C

Origin of Product

United States

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